1H and 13C NMR spectra data for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
1H and 13C NMR spectra data for tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
Title: Comprehensive NMR Characterization of tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: Structural Dynamics and Spectral Assignments
Executive Summary
tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (CAS: 1353982-63-4)[1] is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel small-molecule therapeutics. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by the presence of the N-tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I frequently observe that researchers misinterpret the resulting spectral complexity—specifically peak broadening and signal doubling—as chemical impurities. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this compound, elucidating the causality behind its rotameric behavior and providing a self-validating experimental protocol for unambiguous structural confirmation.
Structural Dynamics: The Causality of N-Boc Rotamerism
The N-Boc group is not a static entity. The carbamate linkage possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π∗ antibonding orbital. This stereoelectronic effect restricts free rotation around the N–C(O) bond, resulting in two distinct conformational isomers (rotamers)[2].
For tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, the asymmetric substitution at the C-3 position of the pyrrolidine ring renders the syn and anti rotamers diastereomeric. At standard ambient temperature (298 K), the interconversion rate between these rotamers is slower than the NMR timescale. Consequently, the spectrometer detects both conformers simultaneously, leading to peak doubling in both 1 H and 13 C spectra. The rotameric ratio is typically around 1:1 to 60:40 in non-polar solvents like CDCl 3 [3].
Quantitative Data: 1 H and 13 C NMR Spectral Assignments
The following tables summarize the predicted chemical shifts, multiplicities, and rotameric splitting patterns for the compound at standard acquisition conditions (298 K in CDCl 3 ).
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 , 298 K)
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Rationale & Rotameric Effects |
| Boc -CH 3 | 1.45 | Singlet (s) | 9H | Sharp intense peak; may show slight shouldering due to minor rotameric differences. |
| Pyrrolidine H-4 | 1.90 - 2.10 | Multiplet (m) | 2H | Diastereotopic protons; broadened due to conformational exchange and ring puckering. |
| OH | 2.50 - 3.00 | Broad singlet (br s) | 1H | Highly variable based on concentration, temperature, and intermolecular H-bonding. |
| Pyrrolidine H-2, H-5 | 3.30 - 3.50 | Multiplet (m) | 4H | Adjacent to the restricted N-Boc group; exhibits severe peak doubling and complex splitting. |
| Ethoxy O-CH 2 | 3.55 - 3.65 | Multiplet (m) | 2H | Ether linkage protons; complex splitting from the adjacent aliphatic chain. |
| Ethoxy CH 2 -OH | 3.70 - 3.80 | Multiplet (m) | 2H | Deshielded by the terminal hydroxyl group. |
| Pyrrolidine H-3 | 4.00 - 4.15 | Multiplet (m) | 1H | Highly deshielded methine proton adjacent to the ether oxygen; shows distinct rotameric shifts. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 , 298 K)
| Carbon Assignment | Chemical Shift ( δ , ppm) | Rotameric Splitting | Structural Rationale |
| Boc -CH 3 | 28.5 | Minor | Symmetrical methyl groups; minimal anisotropic differences between conformers. |
| Pyrrolidine C-4 | 31.5 | Yes (~30.8, 32.2) | Aliphatic ring carbon; sensitive to ring puckering and N-Boc orientation. |
| Pyrrolidine C-5 | 44.0 | Yes (~43.5, 44.5) | Adjacent to nitrogen; highly sensitive to carbamate conformation. |
| Pyrrolidine C-2 | 51.5 | Yes (~50.8, 52.2) | Adjacent to nitrogen; distinct from C-5 due to the asymmetric C-3 substitution. |
| Ethoxy CH 2 -OH | 61.8 | Minor | Terminal alcohol carbon; distant from the restricted rotation center. |
| Ethoxy O-CH 2 | 69.5 | Minor | Ether carbon; relatively unaffected by the N-C(O) bond orientation. |
| Pyrrolidine C-3 | 78.0 | Yes (~77.5, 78.5) | Methine carbon bearing the ether linkage. |
| Boc Quaternary C | 79.5 | Yes (~79.2, 79.8) | Highly characteristic shift for the tert-butyl quaternary carbon. |
| Boc C=O | 154.5 | Yes (~154.2, 154.8) | Carbamate carbonyl; directly involved in the restricted rotation. |
Experimental Protocol: A Self-Validating VT-NMR System
To definitively prove that the observed spectral complexity is due to rotamerism rather than impurities or diastereomeric mixtures, a Variable Temperature (VT) NMR experiment must be executed. Heating the sample increases the thermal energy, accelerating the rotamer interconversion rate until it surpasses the NMR timescale (the coalescence temperature, Tc )[4].
Step-by-Step VT-NMR Methodology:
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Solvent Selection: Do not use CDCl 3 . Its boiling point (334 K) is too low to safely reach the coalescence temperature of most N-Boc pyrrolidines (~340-350 K). Prepare the sample by dissolving 15-20 mg of the compound in 0.6 mL of DMSO- d6 (b.p. 462 K)[3]. The 15-20 mg concentration ensures a robust signal-to-noise ratio for 13 C acquisition without requiring excessive scan times.
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Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra at 298 K. Document the peak doubling, particularly at the C-2, C-5, and C=O positions.
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Thermal Ramping: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K). Allow the sample to equilibrate for 5 minutes at each step to ensure thermal homogeneity.
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Coalescence Observation: Acquire a 1 H spectrum at each interval. Observe the broadened, doubled peaks (specifically the N-CH 2 multiplets) merge into sharp, time-averaged singlets or well-defined multiplets.
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Validation & Reversibility: Once coalescence is achieved (typically around 345 K for N-Boc pyrrolidines), acquire a final 13 C spectrum to confirm the collapse of the doubled carbonyl and aliphatic signals. Finally, cool the sample back to 298 K and re-acquire the 1 H spectrum. The peak doubling must return exactly as it appeared in Step 2. This reversibility acts as a self-validating control, proving that the molecule did not thermally degrade during the experiment.
Mechanistic Workflow
Figure 1: Variable Temperature (VT) NMR workflow for validating N-Boc rotameric coalescence.
References
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[1] Title: tert-Butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate_化工百科. Source: chembk.com. URL:[Link]
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[4] Title: Rotational Motion in Bispidines: A Conformational Study | Organic Letters. Source: acs.org. URL:[Link]
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[3] Title: Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. Source: nih.gov. URL:[Link]
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[2] Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Source: acs.org. URL:[Link]
